N-[2-(furan-2-yl)-2-(pyrrolidin-1-yl)ethyl]-3-propoxybenzamide
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Overview
Description
- Its chemical structure consists of a benzamide core with a furan ring, a pyrrolidine ring, and a propoxy group attached.
- The furan ring contributes aromaticity and potential reactivity, while the pyrrolidine ring introduces stereochemistry.
- This compound may exhibit interesting biological properties due to its unique arrangement of functional groups.
N-[2-(furan-2-yl)-2-(pyrrolidin-1-yl)ethyl]-3-propoxybenzamide: is a synthetic organic compound.
Preparation Methods
Synthetic Routes:
Reaction Conditions:
Industrial Production:
Chemical Reactions Analysis
Common Reagents and Conditions:
Major Products:
Scientific Research Applications
Chemistry: Investigate its reactivity, stereochemistry, and potential as a building block.
Biology: Explore its interactions with enzymes, receptors, or other biomolecules.
Medicine: Assess its pharmacological properties (e.g., anti-inflammatory, antitumor).
Industry: Evaluate its use in materials science or as a synthetic intermediate.
Mechanism of Action
Targets: Identify specific proteins or pathways affected by this compound.
Pathways: Investigate how it modulates cellular processes (e.g., signal transduction).
Comparison with Similar Compounds
Similar Compounds:
Properties
Molecular Formula |
C20H26N2O3 |
---|---|
Molecular Weight |
342.4 g/mol |
IUPAC Name |
N-[2-(furan-2-yl)-2-pyrrolidin-1-ylethyl]-3-propoxybenzamide |
InChI |
InChI=1S/C20H26N2O3/c1-2-12-24-17-8-5-7-16(14-17)20(23)21-15-18(19-9-6-13-25-19)22-10-3-4-11-22/h5-9,13-14,18H,2-4,10-12,15H2,1H3,(H,21,23) |
InChI Key |
VYQGNNGPWQFKQV-UHFFFAOYSA-N |
Canonical SMILES |
CCCOC1=CC=CC(=C1)C(=O)NCC(C2=CC=CO2)N3CCCC3 |
Origin of Product |
United States |
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